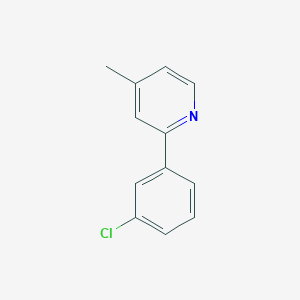

2-(3-chlorophenyl)-4-methylpyridine

Overview

Description

2-(3-chlorophenyl)-4-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound features a chloro-substituted phenyl group at the second position and a methyl group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorophenyl)-4-methylpyridine typically involves the reaction of 3-chlorobenzaldehyde with 4-methylpyridine in the presence of a suitable catalyst. One common method is the Friedländer synthesis, which involves the condensation of an aldehyde with an aminoketone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(3-chlorophenyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the chloro group to other functional groups, such as amines, using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(3-chlorophenyl)-4-methylpyridine has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloro and methyl substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies on its interaction with specific molecular pathways are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

2-(3-Chloro-phenyl)-pyridine: Lacks the methyl group at the fourth position.

4-Methyl-2-phenyl-pyridine: Lacks the chloro substituent on the phenyl ring.

2-(4-Chloro-phenyl)-4-methyl-pyridine: The chloro group is positioned differently on the phenyl ring.

Uniqueness: 2-(3-chlorophenyl)-4-methylpyridine’s unique combination of chloro and methyl substituents imparts distinct chemical properties, making it a valuable compound for specific applications. Its structural features can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Biological Activity

2-(3-Chlorophenyl)-4-methylpyridine, a compound with notable structural features, has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological interactions, and therapeutic implications, supported by data tables and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C₁₃H₁₀ClN, with a molecular weight of 235.68 g/mol. The compound features a pyridine ring substituted at the 2-position with a 3-chlorophenyl group and at the 4-position with a methyl group. This unique combination of functional groups may contribute to its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Using appropriate aldehydes and amines.

- Electrophilic Substitution : The chlorophenyl group can undergo electrophilic substitution reactions, enhancing the compound's reactivity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study on related compounds demonstrated that certain derivatives showed potent antifungal effects against pathogenic strains of fungi, including Candida albicans and Aspergillus niger .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays. For instance, derivatives have been tested against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Preliminary results suggest that some derivatives possess cytotoxic effects comparable to established chemotherapeutics .

Binding Affinity Studies

Molecular docking studies have been employed to predict the binding affinity of this compound and its derivatives to various biological targets, including enzymes and receptors involved in cancer progression and inflammation. These studies indicate promising interactions that could lead to therapeutic applications .

Table 1: Biological Activity Summary

Case Study 1: Antifungal Activity

In a study evaluating the antifungal properties of related compounds, several derivatives of this compound were synthesized and tested against four pathogenic fungi. The results indicated that some compounds exhibited excellent antifungal activity, suggesting their potential for further development as antifungal agents .

Case Study 2: Anticancer Evaluation

A series of experiments were conducted to assess the anticancer efficacy of this compound derivatives on human cancer cell lines. The findings revealed that specific modifications to the structure enhanced cytotoxicity, leading to cell death in cancerous cells while sparing normal cells .

Properties

IUPAC Name |

2-(3-chlorophenyl)-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-5-6-14-12(7-9)10-3-2-4-11(13)8-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTJPMRJTBFVSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.